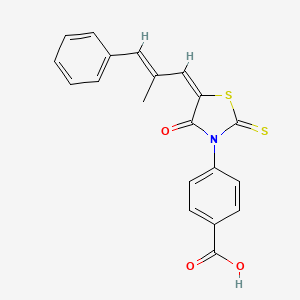

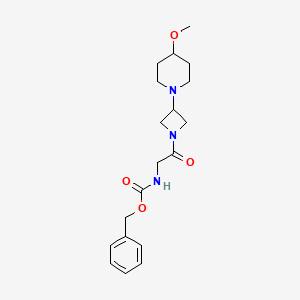

4-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzoic acid derivatives are widely used in the pharmaceutical industry due to their diverse biological activities . They often contain a carboxyl group attached to a benzene ring, making them aromatic carboxylic acids .

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves the condensation of carboxylic acids and amines . For example, benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation .Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can vary greatly depending on the specific substituents attached to the benzene ring . The core structure typically includes a benzene ring attached to a carboxyl group .Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions. For instance, they can participate in acid-base reactions to convert from neutral to ionic forms . They can also undergo oxidation reactions .Physical And Chemical Properties Analysis

Benzoic acid is not particularly water-soluble due to its nonpolar aromatic ring . Its solubility can be increased by converting it into its ionic carboxylate form .科学的研究の応用

Electrochemical Reduction of Benzoic Acid Esters

Overview: The electrochemical reduction of benzoic acid esters using water as a hydrogen source presents an exciting avenue for green chemistry. Water, despite being an ideal hydrogen source, poses practical challenges. However, recent research has harnessed water’s potential for the reduction of benzoic acid esters.

Key Findings:Enhancing Nicotine Delivery in E-Liquids

Overview: Benzoic acid plays a role in nicotine salt e-liquids, enhancing nicotine delivery to users.

Key Application:Cocrystal Formation Studies

Overview: The cocrystal (caffeine)·(benzoic acid) has been of interest due to its pharmaceutical relevance. However, its formation has been elusive using conventional techniques.

Key Insights:- State-of-the-art crystal structure prediction methods were employed to assess the existence of a thermodynamically stable form of this cocrystal .

Kinetic Research in Esterification

Overview: The esterification of benzoic acid with 1-butyl alcohol catalyzed by p-toluenesulfonic acid has been studied under stationary conditions.

Key Findings:Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO3S2/c1-13(11-14-5-3-2-4-6-14)12-17-18(22)21(20(25)26-17)16-9-7-15(8-10-16)19(23)24/h2-12H,1H3,(H,23,24)/b13-11+,17-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOICLHGZLWRBO-QKIOLIMFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2589379.png)

![(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2589384.png)

methanone](/img/structure/B2589386.png)

![N-(benzo[d]thiazol-2-yl)-6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2589388.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2589389.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2589392.png)

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2589394.png)

![N-1,3-benzodioxol-5-yl-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2589396.png)

![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]sulfonylmorpholine](/img/structure/B2589397.png)

![3-benzyl-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2589400.png)